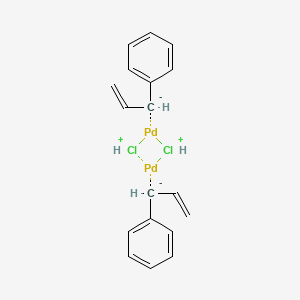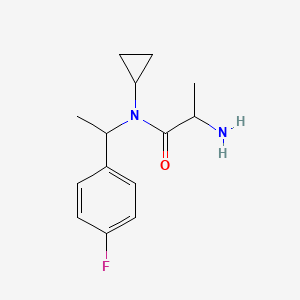
2-Amino-N-cyclopropyl-N-((S)-1-(4-fluorophenyl)ethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-N-cyclopropyl-N-((S)-1-(4-fluorophenyl)ethyl)propanamide is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. The compound’s structure includes a cyclopropyl group, a fluorophenyl group, and an amino group, which may contribute to its unique chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-cyclopropyl-N-((S)-1-(4-fluorophenyl)ethyl)propanamide typically involves multiple steps, including the formation of the cyclopropyl group, the introduction of the fluorophenyl group, and the coupling of these groups with the amino and propanamide moieties. Common synthetic routes may include:
Cyclopropyl Group Formation: This can be achieved through cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents.
Fluorophenyl Group Introduction: This step may involve the use of fluorobenzene derivatives and appropriate coupling reactions.
Coupling Reactions: The final coupling of the cyclopropyl and fluorophenyl groups with the amino and propanamide moieties may involve amide bond formation using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-N-cyclopropyl-N-((S)-1-(4-fluorophenyl)ethyl)propanamide may undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound may undergo substitution reactions, particularly at the amino or fluorophenyl groups, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or other reducing agents.
Substitution: Halogens, nucleophiles, or other substituting agents.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
2-Amino-N-cyclopropyl-N-((S)-1-(4-fluorophenyl)ethyl)propanamide may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug discovery and development, particularly for targeting specific molecular pathways.
Industry: Use in the production of specialty chemicals or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 2-Amino-N-cyclopropyl-N-((S)-1-(4-fluorophenyl)ethyl)propanamide would depend on its specific interactions with molecular targets. This may involve binding to specific receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-N-cyclopropyl-N-((S)-1-phenylethyl)propanamide: Lacks the fluorine atom, which may affect its chemical properties and biological activity.
2-Amino-N-cyclopropyl-N-((S)-1-(4-chlorophenyl)ethyl)propanamide: Contains a chlorine atom instead of fluorine, which may result in different reactivity and interactions.
2-Amino-N-cyclopropyl-N-((S)-1-(4-methylphenyl)ethyl)propanamide: Contains a methyl group instead of fluorine, potentially altering its chemical and biological properties.
Uniqueness
The presence of the fluorophenyl group in 2-Amino-N-cyclopropyl-N-((S)-1-(4-fluorophenyl)ethyl)propanamide may confer unique properties, such as increased lipophilicity, altered electronic effects, and specific interactions with biological targets. These characteristics may make it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C14H19FN2O |
|---|---|
Peso molecular |
250.31 g/mol |
Nombre IUPAC |
2-amino-N-cyclopropyl-N-[1-(4-fluorophenyl)ethyl]propanamide |
InChI |
InChI=1S/C14H19FN2O/c1-9(16)14(18)17(13-7-8-13)10(2)11-3-5-12(15)6-4-11/h3-6,9-10,13H,7-8,16H2,1-2H3 |
Clave InChI |
IEEXXKMPAGWLBT-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)F)N(C2CC2)C(=O)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


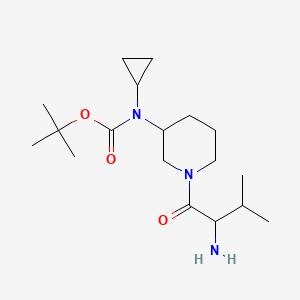
![tert-butyl 2-amino-2-[(2R)-2-methylpyrrolidin-2-yl]acetate](/img/structure/B14791995.png)
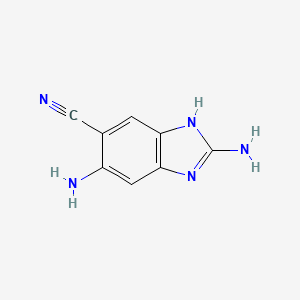
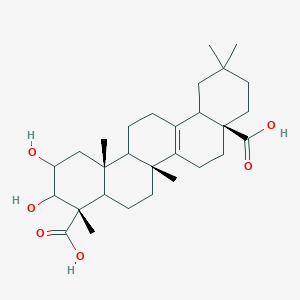
![(6R,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(6R,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B14792010.png)
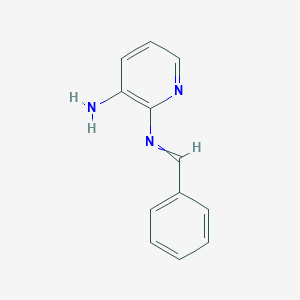

![4-(6-chloro-1H-imidazo[4,5-c]pyridin-4-yl)-3-methylmorpholine](/img/structure/B14792025.png)
![2-[[6-[(2S)-2-[(8R,10R,14R)-3-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14792027.png)
![Benzyl 2-[[(2-amino-3-methylbutanoyl)amino]methyl]piperidine-1-carboxylate](/img/structure/B14792030.png)
![[rel-(1S,5S,6S)-3-benzyl-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol](/img/structure/B14792033.png)
![[3-(3,5-difluorophenyl)-3,4-dihydropyrazol-2-yl]-piperidin-4-ylmethanone;[(1R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid](/img/structure/B14792064.png)
